1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid” consists of a piperidine ring with a carboxylic acid moiety . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Pharmacology
In pharmacology, this compound’s derivatives are explored for their potential as dual inhibitors of clinically resistant enzymes like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These enzymes are implicated in various cancers, and inhibitors can be pivotal in targeted cancer therapies.
Medicine
The piperidine moiety of the compound is significant in medicinal chemistry. Piperidine derivatives are present in over twenty classes of pharmaceuticals . They are synthesized for their biological activities and are key components in the development of new drugs.
Agriculture
While direct applications in agriculture are not explicitly detailed for this compound, related piperidine derivatives are often synthesized for their potential use as pesticides or growth regulators due to their bioactivity .
Material Science
In material science, the compound’s derivatives could be utilized in the synthesis of organic semiconductors or photovoltaic materials . The quinoxaline core is particularly interesting for its electronic properties .
Environmental Science
Derivatives of this compound may be used in environmental science for the detection of pollutants or the development of sensors . The compound’s structure allows for selective binding to specific contaminants .
Analytical Chemistry
In analytical chemistry, “1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid” can be a precursor for analytical reagents . These reagents are used in chromatography and spectrometry for the quantitative analysis of complex mixtures .
Biochemistry
The compound’s role in biochemistry could involve the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its structure allows for the exploration of binding affinities and inhibition kinetics .
Chemical Engineering
In chemical engineering, this compound can be involved in the development of synthetic pathways for complex organic molecules. It can serve as a building block for the synthesis of various heterocyclic compounds .
Future Directions
Piperidine and its derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are vital in the production of drugs . Therefore, the future directions in the field of drug discovery with piperidine nucleus are promising .
properties
IUPAC Name |
1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-12-13(17-11-4-2-1-3-10(11)16-12)18-7-5-9(6-8-18)14(19)20/h1-4,9H,5-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYNFVSYNSPJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671382 | |
Record name | 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid | |
CAS RN |
939986-88-6 | |
Record name | 1-(3-Chloro-2-quinoxalinyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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